molecular formula C14H23NO4 B2973687 tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2089258-39-7

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2973687
CAS No.: 2089258-39-7
M. Wt: 269.341
InChI Key: NMNIPNFHOGXQBQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Grubbs’ catalyst for olefin metathesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a feasible approach for large-scale synthesis due to its efficiency and the ability to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. The compound inhibits the function of this protein, thereby exerting its antituberculosis effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a combination of flexibility and rigidity. This structural feature makes it a privileged scaffold in medicinal chemistry, allowing for the design of compounds with diverse biological activities .

Properties

IUPAC Name

tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNIPNFHOGXQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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